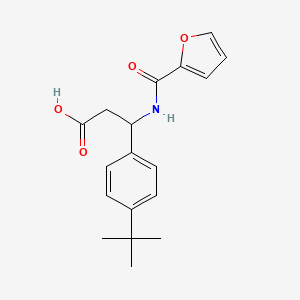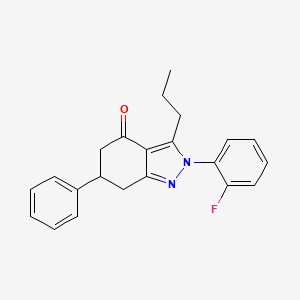
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid
描述
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid, also known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a potent agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
科学研究应用
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been extensively used as a research tool to study the role of PPARδ in various physiological and pathological conditions. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been shown to improve insulin sensitivity, reduce adiposity, and increase energy expenditure in animal models of obesity and diabetes. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has also been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. Furthermore, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been used to investigate the molecular mechanisms underlying the beneficial effects of exercise on metabolic health.
作用机制
PPARδ is a ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and inflammation. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid binds to PPARδ with high affinity and induces conformational changes that promote the recruitment of coactivators and the formation of a transcriptional complex. This complex activates the expression of target genes that promote fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid also inhibits the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been shown to improve lipid and glucose metabolism in various animal models of metabolic disorders. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and reduced adiposity. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid also enhances glucose uptake in skeletal muscle and adipose tissue, improving insulin sensitivity. Moreover, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been reported to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid is a potent and selective agonist of PPARδ, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid is also stable and easy to handle, which simplifies its use in lab experiments. However, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity evaluations are necessary when using 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid in lab experiments.
未来方向
For 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid research include the development of novel 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying the beneficial effects of 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid on metabolic health. Moreover, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid could be used in combination with other drugs or lifestyle interventions to enhance their therapeutic effects.
属性
IUPAC Name |
3-(4-tert-butylphenyl)-3-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)13-8-6-12(7-9-13)14(11-16(20)21)19-17(22)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRYWWVHGLSKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate](/img/structure/B4301889.png)

![4-(3-bromo-4-butoxy-5-ethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301907.png)
![N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide](/img/structure/B4301913.png)
![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4301922.png)
![4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4301926.png)
![3-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4301931.png)
![2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide](/img/structure/B4301935.png)
![2-methyl-4-[4-(methylthio)phenyl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301941.png)
![3-[(3-methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4301947.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-cyanophenyl)butanamide](/img/structure/B4301960.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4301982.png)
![5-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4301987.png)